Glyphosate-13C3,15N is classified as an organophosphorus compound, specifically a phosphonate. It is synthesized from natural amino acids and is primarily used in agricultural applications as a broad-spectrum systemic herbicide. The molecular formula for glyphosate-13C3,15N is , with a molecular weight of approximately 173.04 g/mol. The compound is available commercially in various concentrations, typically as a solution for environmental analysis and research purposes .
The synthesis of glyphosate-13C3,15N involves several steps that utilize isotopic labeling techniques. The primary methods include:
Glyphosate-13C3,15N maintains the same structural framework as glyphosate but includes isotopically labeled carbon and nitrogen atoms. The structure consists of:
This results in a zwitterionic form under physiological conditions due to the protonation states of the amine and carboxylic groups. The specific isotopic labeling enhances its detectability in various analytical methods .
Glyphosate-13C3,15N undergoes several chemical reactions similar to its unlabeled counterpart:
Glyphosate acts by inhibiting the shikimic acid pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. This pathway does not exist in animals, making glyphosate selectively toxic to plants:
The incorporation of carbon-13 allows for detailed studies on how glyphosate interacts with plant systems at a molecular level .
Glyphosate-13C3,15N exhibits several notable physical and chemical properties:
These properties are crucial for its use in environmental monitoring and scientific research .
Glyphosate-13C3,15N serves multiple roles in scientific research:
The application of glyphosate-¹³C₃,¹⁵N enables unprecedented precision in tracking herbicide fate across environmental matrices. By incorporating stable isotopes at specific molecular positions (typically the phosphonomethyl carbon and glycine nitrogen), researchers overcome limitations of conventional analytical methods, which struggle to distinguish parent compounds from degradation products or background noise. This dual-labeling approach leverages position-specific enrichment to trace molecular fragmentation pathways during biotic/abiotic transformations [1] [4].
Field studies using glyphosate-¹³C₃,¹⁵N reveal complex transport dynamics in structured soils. During drought-induced cracking in clay-rich soils, preferential flow pathways develop, accelerating glyphosate translocation to subsoil horizons (>30 cm depth). Isotope tracing quantifies this phenomenon: within 21 days of application, >25% of ¹³C-labeled glyphosate relocated along shrinkage cracks—compared to <5% in bulk soil—demonstrating how soil macropores bypass surface degradation hotspots [1]. Microbial activity profiles further explain this behavior: topsoil (0–30 cm) harbors 10–100× higher glyphosate oxidoreductase (goxA) gene abundance than subsoil, confirmed via qPCR of 13C-enriched microbial consortia [1].
Table 1: ¹³C-PLFA Enrichment in Soil Microbial Groups During Glyphosate Degradation
Microbial Group | PLFA Biomarker | ¹³C Incorporation (ng/g soil) | Depth Preference |
---|---|---|---|
Gram-negative bacteria | 16:1ω7c | 38.2 ± 4.1 | Topsoil (0-30 cm) |
Fungi | 18:2ω6,9c | 12.6 ± 1.8 | Topsoil (0-30 cm) |
Actinobacteria | 10Me18:0 | 8.3 ± 0.9 | Shrinkage cracks |
General bacteria | 14:0–18:0 | 5.1 ± 0.7 | Subsoil (>30 cm) |
Data derived from phospholipid fatty acid analysis after 21-day field incubation [1]
Subsoil microbial communities exhibit distinct degradation pathways: while topsoil favors goxA-mediated cleavage to AMPA, subsoil cracks show higher expression of sarc genes (encoding sarcosine oxidase), indicating C–P lyase-driven metabolism to glycine. This metabolic divergence, detectable only via isotope-enabled transcriptomics (RT-qPCR), explains depth-dependent persistence patterns [1].
Mass balance studies using glyphosate-¹³C₃,¹⁵N reconcile discrepancies between laboratory and field persistence data. Lysimeter experiments over hydrological years demonstrate incomplete mineralization: after 360 days, only 54% of applied ¹³C and 19% of ¹⁵N were recovered as CO₂/NH₄⁺, respectively. Chemical analyses accounted for <3% as intact glyphosate and undetectable AMPA, indicating unaccounted residues [4]. This "mass balance gap" arises from:
Table 2: Mass Balance Distribution of Glyphosate-¹³C₃,¹⁵N in Lysimeter Studies
Compartment | ¹³C Recovery (%) | ¹⁵N Recovery (%) | Primary Form |
---|---|---|---|
Leachate | 0.9 ± 0.2 | 0.3 ± 0.1 | None detected |
Soil (extractable) | 3.1 ± 0.5 | 1.2 ± 0.3 | Glyphosate, AMPA |
Soil (bound) | 38.4 ± 2.8 | 27.6 ± 3.1 | NERs |
Maize plants | 2.1 ± 0.4 | 18.9 ± 1.7 | ¹⁵N in shoots/roots |
Mineralized | 54.2 ± 4.3 | 19.1 ± 2.5 | ¹³C-CO₂, ¹⁵N-NH₄⁺ |
Data from 360-day field lysimeter trial with sandy loam soil [4]
Isotope-enabled LC-MS/MS differentiates parent compounds from metabolites: glyphosate-¹³C₃,¹⁵N generates characteristic fragments m/z ¹³C₃H₆NO₅P⁺ (for glyphosate) and ¹³CH₃¹⁵NPO₃⁻ (for AMPA), permitting quantification at ≤0.1 ng/g levels without derivatization artifacts [3]. This specificity confirmed that AMPA accumulation correlates with topsoil biological activity but remains undetectable in subsoil—a critical insight for groundwater vulnerability assessments [1] [4].
Glyphosate-¹³C₃,¹⁵N enables groundbreaking differentiation of NER types, which conventional extractions miss. Total NERs comprise:
Dual-isotope studies reveal that ¹³C preferentially enriches bioNERs due to carbon’s integral role in microbial anabolism. In contrast, hydrogen isotope (²H) labeling shows minimal retention in biomass—<10% of applied ²H versus >30% of ¹³C persists as NERs. This divergence arises because:
Consequently, soil-bound ¹³C contains both bioNERs and xenoNERs, while bound ²H/³H predominantly represents xenoNERs. For glyphosate-¹³C₃,¹⁵N, isotope ratio mass spectrometry (IR-MS) of hydrolyzed soil residues quantifies bioNERs via ¹³C-enriched amino acids (e.g., glycine from sarcosine pathway), which can constitute 12–18% of total NERs in topsoil [2] [4].
Table 3: NER Typing Using Isotope Tracers in Glyphosate Research
NER Type | Composition | Detection Method | Glyphosate-¹³C₃,¹⁵N Role |
---|---|---|---|
Type I (xenoNER) | Physically entrapped | Harsh extraction + LC-MS/MS | Quantifies intact molecule |
Type II (xenoNER) | Covalently soil-bound | Acid hydrolysis + IR-MS | ¹³C/¹⁵N in non-biomolecules |
Type III (bioNER) | Microbial biomass | PLFA/amino acid ¹³C analysis | Tracks assimilation into biomolecules |
Field data shows crack-associated NERs contain higher xenoNER proportions (up to 70% of bound ¹³C) versus bulk soil (<45%), attributed to limited microbial activity in subsoil. This fraction resists extraction with EDTA/sonication but releases glyphosate upon alkaline hydrolysis, confirming physical entrapment (Type I) as a major sink in translocation pathways [1] [4].
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